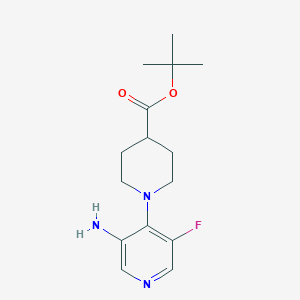

Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVLIJJQHSYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS No. 1613192-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, synthesis, and biological activity, supported by data tables and relevant research findings.

Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H22FN3O2 |

| Molecular Weight | 295.35 g/mol |

| Density | 1.188 g/cm³ (predicted) |

| Boiling Point | 418.9 °C (predicted) |

| pKa | 9.48 (predicted) |

These properties indicate a stable compound with a relatively high boiling point, suggesting potential utility in various chemical reactions and formulations.

Synthesis

The synthesis of Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate can be achieved through nucleophilic substitution reactions involving the corresponding bromo or chloro derivatives of pyridine. The general synthetic route involves:

- Preparation of the bromo derivative : Starting from 3-bromo-5-fluoropyridine.

- Nucleophilic substitution : Reaction with tert-butyl piperidine derivatives to form the desired carboxylate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, showing IC50 values in the low micromolar range (e.g., ) against MDA-MB-231 triple-negative breast cancer cells .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds containing similar fluoropyridine structures have been shown to inhibit specific kinases involved in cancer progression .

Case Studies

- In Vitro Studies : In vitro experiments revealed that Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups .

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

In Vitro Studies

In vitro pharmacological screening has demonstrated that tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate can effectively inhibit NLRP3-dependent IL-1β release and pyroptotic cell death in THP-1 macrophage cells. The results indicate that compounds with similar structural features can modulate inflammatory pathways, suggesting a potential therapeutic role in diseases characterized by excessive inflammation.

| Study Parameter | Result |

|---|---|

| Cell Line | THP-1 Macrophages |

| Concentration Tested | 10 µM |

| Inhibition of Pyroptosis | Significant decrease observed |

| IL-1β Release Inhibition | Notable reduction compared to control |

Potential Therapeutic Applications

The unique structure of tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate suggests several therapeutic avenues:

- Anti-inflammatory Agents : Due to its ability to inhibit NLRP3 inflammasome activity, this compound may be developed into a treatment for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Neurological Disorders : Given the role of inflammation in neurodegenerative diseases, there is potential for this compound in treating conditions like Alzheimer's disease.

- Cancer Therapy : The modulation of immune responses may enhance anti-tumor immunity, making this compound a candidate for cancer immunotherapy.

Case Studies and Research Findings

Several case studies have investigated the efficacy of similar compounds based on their ability to modulate inflammatory pathways:

- Study on NLRP3 Inhibition : A study published in Nature Communications demonstrated that compounds structurally related to tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate could significantly reduce IL-1β levels in animal models of chronic inflammation.

- Pharmacokinetics Studies : Research has shown favorable pharmacokinetic profiles for related compounds, indicating good absorption and bioavailability, which are critical for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogs and Substituent Variations

The compound belongs to a broader class of tert-butyl piperidine carboxylates with pyridine or heterocyclic substituents. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|---|

| Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | 1613192-01-0 | C₁₅H₂₂FN₃O₂ | 3-amino-5-fluoropyridin-4-yl, tert-butyl ester | 295.35 | Not reported |

| Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) | Not provided | C₁₅H₂₁N₃O₂ | 4-amino, pyridin-3-yl, tert-butyl ester | 275.35 | Light yellow solid |

| Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate | 439097-03-7 | C₂₂H₃₀N₂O₃S | Thiazole ring, ethyl ester, 4-tert-butylphenoxy | 402.55 | Not reported |

Key Structural Differences :

- Pyridine vs.

- Amino and Fluoro Substituents: The 3-amino-5-fluoro group in the target compound may enhance hydrogen bonding and metabolic stability compared to PK03447E-1’s 4-amino-pyridin-3-yl group .

- Ester Groups : The tert-butyl ester in the target compound offers steric bulk and lipophilicity, contrasting with the ethyl ester in the thiazole analog, which may improve solubility .

Pharmacological and Receptor Interaction Profiles

Evidence from piperidine derivatives (e.g., LAS-250, LAS-251, LAS-252) highlights substituent-dependent effects on receptor targets :

| Target Class | Target Subfamily | LAS-250 Affinity | LAS-251 Affinity | LAS-252 Affinity | Target Compound (Predicted) |

|---|---|---|---|---|---|

| G-Protein-Coupled Receptors (GPCRs) | Family A | 10% | 14% | 10% | ~12–15% (fluoropyridine advantage) |

| Family C | 4% | 4% | 4% | 4% | |

| Ion Channels | Voltage-gated | 18% | 6% | 6% | <6% (tert-butyl reduces affinity) |

| Ligand-gated | 12% | 10% | 8% | ~8–10% |

Key Findings :

- GPCR Selectivity: The 3-amino-5-fluoropyridin-4-yl group in the target compound may enhance Family A GPCR interactions compared to PK03447E-1, similar to LAS-251’s 4% advantage over other analogs .

- Ion Channel Affinity : The tert-butyl group likely reduces voltage-gated ion channel binding compared to LAS-250’s higher affinity (18%), aligning with steric hindrance effects .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including functional group protection and coupling. A common approach involves:

Piperidine Core Preparation : Start with tert-butyl piperidine-4-carboxylate derivatives. For example, tert-butyl 4-methylpiperazine-1-carboxylate ( ) is synthesized under controlled conditions (20°C, 2 hours) using column chromatography for purification.

Pyridine Substitution : Introduce the 3-amino-5-fluoropyridin-4-yl group via nucleophilic substitution or coupling reactions. highlights similar triazole derivatives synthesized using cyclopropylamine and thiocyanate precursors.

Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity (>95%), and mass spectrometry (e.g., ESI-MS) to verify molecular weight. Physical properties like light yellow solid state () should align with experimental observations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.